2-(1-Benzothiophen-2-ylmethyl)thiophen-3-ol
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Overview
Description
2-(1-Benzothiophen-2-ylmethyl)thiophen-3-ol is a heterocyclic compound that contains both benzothiophene and thiophene moieties. These structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-2-ylmethyl)thiophen-3-ol typically involves the coupling of benzothiophene and thiophene derivatives. One common method is the electrophilic cyclization reaction, where benzothiophene is reacted with thiophene under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled environments to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzothiophen-2-ylmethyl)thiophen-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-(1-Benzothiophen-2-ylmethyl)thiophen-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-2-ylmethyl)thiophen-3-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene and thiophene derivatives, such as:
- 1-Benzothiophene-2-ylmethanamine
- 2-Butylthiophene
- 2-Octylthiophene .
Uniqueness
2-(1-Benzothiophen-2-ylmethyl)thiophen-3-ol is unique due to its combined benzothiophene and thiophene structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H10OS2 |
---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
2-(1-benzothiophen-2-ylmethyl)thiophen-3-ol |
InChI |
InChI=1S/C13H10OS2/c14-11-5-6-15-13(11)8-10-7-9-3-1-2-4-12(9)16-10/h1-7,14H,8H2 |
InChI Key |
UZWCJAFXDHEBEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CS3)O |
Origin of Product |
United States |
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